Diethyl 2-((4AS,8AR)-6-phenyltetrahydro-[1,3]dioxino[5,4-D][1,3]dioxin-2-YL)malonate
Description
Diethyl 2-((4AS,8AR)-6-phenyltetrahydro-[1,3]dioxino[5,4-D][1,3]dioxin-2-YL)malonate is a malonate derivative featuring a bicyclic [1,3]dioxino[5,4-D][1,3]dioxin core substituted with a phenyl group. This compound is part of a broader class of diethyl malonate esters, which are widely used in organic synthesis for their versatility in forming carbon-carbon bonds. Its complex structure confers rigidity and stereochemical specificity, making it a candidate for applications in asymmetric synthesis or pharmaceutical intermediates .
Properties
Molecular Formula |
C19H24O8 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
diethyl 2-[(4aS,8aR)-6-phenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-2-yl]propanedioate |
InChI |
InChI=1S/C19H24O8/c1-3-22-16(20)15(17(21)23-4-2)19-25-11-13-14(27-19)10-24-18(26-13)12-8-6-5-7-9-12/h5-9,13-15,18-19H,3-4,10-11H2,1-2H3/t13-,14+,18?,19?/m0/s1 |
InChI Key |
HQHWQZUSSCHVCS-GAVPKDGKSA-N |
Isomeric SMILES |
CCOC(=O)C(C1OC[C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C(C1OCC2C(O1)COC(O2)C3=CC=CC=C3)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of Diethyl 2-((4AS,8AR)-6-phenyltetrahydro-[1,3]dioxino[5,4-D][1,3]dioxin-2-YL)malonate typically involves multiple steps. One common synthetic route includes the formation of the tetrahydro-dioxino-dioxin ring system followed by the introduction of the malonate ester group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to optimize efficiency and cost-effectiveness .
Chemical Reactions Analysis
Diethyl 2-((4AS,8AR)-6-phenyltetrahydro-[1,3]dioxino[5,4-D][1,3]dioxin-2-YL)malonate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace specific groups within the compound.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Scientific Research Applications
Diethyl 2-((4AS,8AR)-6-phenyltetrahydro-[1,3]dioxino[5,4-D][1,3]dioxin-2-YL)malonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with therapeutic properties.
Industry: It may be used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of Diethyl 2-((4AS,8AR)-6-phenyltetrahydro-[1,3]dioxino[5,4-D][1,3]dioxin-2-YL)malonate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites within these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are currently under investigation to better understand the compound’s potential therapeutic applications .
Comparison with Similar Compounds
Structural Features and Functional Groups
The target compound’s key structural motifs include a fused dioxino-dioxin ring system and a phenyl substituent. Comparisons with similar compounds reveal distinct functional group variations:
- α-Acetoxy-α-(furan-2-yl) diethyl malonate (10) : Contains a furan ring with an acetoxy group, which may improve solubility in polar solvents and alter electrophilic substitution patterns .
- Diethyl 2-((5-(2,3-dichlorophenyl)furan-2-yl)methylene)malonate : Incorporates a dichlorophenyl-substituted furan, introducing steric bulk and electron-withdrawing effects that could influence reactivity .
- Diethyl 2-((2-(4-cyanobenzylideneamino)phenylamino)methylene)malonate (10k): Includes a cyanophenyl group and imine linkage, enabling conjugation and participation in cyclization reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
